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An In-Depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of 2-(4-Bromo-2,5-
difluorophenyl)acetic acid (CAS No: 871035-64-2), a key building block in modern medicinal

chemistry and materials science. We will delve into its fundamental physicochemical properties,

outline a robust synthetic pathway with detailed experimental protocols, and discuss its

strategic importance in the design of complex molecules. This document is intended to serve

as a practical resource for scientists, offering field-proven insights into its synthesis,

characterization, and application, thereby enabling its effective integration into research and

development pipelines.

Compound Profile and Physicochemical Properties
2-(4-Bromo-2,5-difluorophenyl)acetic acid is a trifunctionalized aromatic compound, a

classification that immediately signals its utility as a versatile synthetic intermediate.[1][2] Its

core structure, a phenylacetic acid, is a common motif in pharmacologically active molecules.

[3][4] The strategic placement of two fluorine atoms and a bromine atom on the phenyl ring

provides distinct handles for subsequent chemical modifications, making it a high-value

precursor in multi-step syntheses.
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The fundamental properties of this compound are summarized below, providing the

foundational data required for experimental design, safety assessment, and analytical

characterization.

Property Value Source(s)

Molecular Formula C₈H₅BrF₂O₂ [1][5]

Molecular Weight 251.02 g/mol [5]

CAS Number 871035-64-2 [1][5]

IUPAC Name
2-(4-bromo-2,5-

difluorophenyl)acetic acid
[5][6]

Synonyms
4-Bromo-2,5-

difluorophenylacetic acid
[5]

Physical Form White to yellow solid [6]

Density 1.8 ± 0.1 g/cm³ N/A

Boiling Point 311.7 ± 37.0 °C at 760 mmHg N/A

XLogP3 2.3 [5]

Strategic Importance in Research & Development
The value of 2-(4-Bromo-2,5-difluorophenyl)acetic acid in a drug discovery context is best

understood by dissecting the contribution of each of its key functional features: the

phenylacetic acid core, the bromine substituent, and the difluoro substitution pattern.

Phenylacetic Acid Core: This moiety provides a reactive carboxylic acid handle that is

amenable to a wide range of transformations, most notably amidation to form peptide bonds

or esterification.[4] This is a cornerstone of classical medicinal chemistry, allowing for the

straightforward coupling of this substituted phenyl ring to other fragments or scaffolds.

Bromo Substituent: The bromine atom at the C4 position is not merely a placeholder. It is a

powerful synthetic lever, serving as a prime site for transition-metal-catalyzed cross-coupling

reactions.[3] Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig
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couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this

position. This allows for the late-stage introduction of diverse molecular fragments, enabling

the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Difluoro Substitution: The incorporation of fluorine into drug candidates is a well-established

strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.

[7] The two fluorine atoms at the C2 and C5 positions exert strong electron-withdrawing

effects, which can modulate the acidity (pKa) of the carboxylic acid and influence the

electronic nature of the aromatic ring. Furthermore, fluorine can:

Enhance Metabolic Stability: C-F bonds are exceptionally strong and can block sites of

oxidative metabolism by cytochrome P450 enzymes, potentially increasing the half-life of a

drug.[7][8]

Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable

electrostatic interactions (e.g., with amide backbones in a protein binding pocket) or alter

the conformation of the molecule to better fit a target site.[7]

Increase Lipophilicity: Strategic fluorination can enhance a molecule's ability to permeate

biological membranes, a critical factor for oral bioavailability and CNS penetration.[4]

Synthesis and Purification Pathway
While multiple synthetic routes to functionalized phenylacetic acids exist, a reliable and

scalable approach for 2-(4-Bromo-2,5-difluorophenyl)acetic acid proceeds via the hydrolysis

of a benzyl cyanide intermediate. This classic method is robust and utilizes readily available

starting materials.[3][9][10] The proposed pathway begins with the corresponding substituted

toluene.

Step 1: Radical Bromination
Step 2: Cyanation Step 3: Hydrolysis

1-Bromo-2,5-difluoro-4-methylbenzene 2-(4-Bromo-2,5-difluorophenyl)methyl bromide

  NBS, AIBN  
  CCl4, Reflux   2-(4-Bromo-2,5-difluorophenyl)acetonitrile

  NaCN  
  DMSO, 60°C   2-(4-Bromo-2,5-difluorophenyl)acetic acid

  H2SO4 (aq)  
  Reflux  
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Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-(4-Bromo-2,5-difluorophenyl)acetic acid.

Causality of Experimental Choices:

Radical Bromination: The synthesis commences with the selective bromination of the

benzylic position of 1-bromo-2,5-difluoro-4-methylbenzene. Using N-Bromosuccinimide

(NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) is the standard method for this

transformation. It is highly selective for the benzylic C-H bonds over aromatic C-H bonds and

avoids harsh conditions that could lead to side reactions on the electron-deficient ring.

Cyanation: The resulting benzyl bromide is a potent electrophile, readily undergoing

nucleophilic substitution with cyanide ion (from NaCN or KCN) to form the corresponding

benzyl cyanide. This is a crucial carbon-carbon bond-forming step that introduces the two-

carbon acetic acid precursor.

Hydrolysis: The nitrile group of the benzyl cyanide is then hydrolyzed to a carboxylic acid.

This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often

with aqueous sulfuric acid, is typically clean and proceeds with high yield.[10] The reaction

drives to completion, converting the nitrile first to an amide intermediate and then to the final

carboxylic acid.

Purification Strategy: The crude product, which precipitates upon quenching the hydrolysis

reaction, can be purified effectively by recrystallization from a suitable solvent system (e.g.,

toluene/hexanes or hot water) to yield the final product with high purity.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the final compound is paramount. A combination of

spectroscopic and chromatographic methods provides a self-validating system, ensuring the

material meets the rigorous standards required for drug development.
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Caption: A standard analytical workflow for compound validation.

Predicted Spectroscopic Data:

The following table outlines the expected spectroscopic signatures for 2-(4-Bromo-2,5-
difluorophenyl)acetic acid, based on established principles of NMR and IR spectroscopy.
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Analysis Type Predicted Signature Rationale

¹H NMR

~11-12 ppm (s, 1H, -

COOH)~7.4-7.6 ppm (dd, 1H,

Ar-H)~7.2-7.4 ppm (dd, 1H, Ar-

H)~3.7 ppm (s, 2H, -CH₂-)

The carboxylic acid proton is

highly deshielded and often

broad. The two aromatic

protons will appear as doublets

of doublets due to coupling

with both fluorine atoms and

each other. The benzylic

protons adjacent to the

electron-withdrawing ring and

carboxyl group will appear as a

singlet around 3.7 ppm.

¹³C NMR

~175 ppm (C=O)~155-160

ppm (2C, C-F)~115-125 ppm

(3C, Ar-C)~110 ppm (C-Br)~40

ppm (-CH₂-)

The carbonyl carbon is

characteristic. Carbons directly

bonded to fluorine show large

C-F coupling constants. The

remaining aromatic carbons

and the benzylic carbon

appear in their expected

regions.

FT-IR (cm⁻¹)

2500-3300 (broad, O-H)~1700

(strong, C=O)~1200-1300

(strong, C-F)~550-650 (C-Br)

Broad O-H stretch is typical for

a carboxylic acid dimer. The

C=O stretch is a strong, sharp

peak. Strong C-F and

characteristic C-Br stretches

confirm the presence of

halogens.

Mass Spec (ESI-) [M-H]⁻ at m/z ~249/251

In negative ion mode, the

deprotonated molecule will be

observed. The characteristic

isotopic pattern of bromine

(⁷⁹Br and ⁸¹Br in ~1:1 ratio) will

result in two major peaks

separated by 2 m/z units.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety, Handling, and Storage
Proper handling of 2-(4-Bromo-2,5-difluorophenyl)acetic acid is essential for laboratory

safety. The compound is classified with specific hazards that necessitate the use of appropriate

personal protective equipment (PPE) and engineering controls.

GHS Classification Code Description

Hazard Statements H315H319H335

Causes skin irritation.[6]

[11]Causes serious eye

irritation.[6][11]May cause

respiratory irritation.[6][11]

Signal Word Warning [6]

Precautionary Statements P261P280P305+P351+P338

Avoid breathing dust/fumes.[6]

[11]Wear protective gloves,

eye protection, and face

protection.[11]IF IN EYES:

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing.[6]

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust.[11] Avoid contact with skin and eyes by wearing standard PPE,

including safety glasses, a lab coat, and chemical-resistant gloves.[11]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] It

should be stored away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents/container to an authorized hazardous waste collection point in

accordance with local regulations.

Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based

on laboratory conditions and scale.
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Protocol 6.1: Synthesis of 2-(4-Bromo-2,5-
difluorophenyl)acetonitrile (Intermediate)

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 1-bromo-2,5-difluoro-4-methylbenzene (1.0 eq), N-Bromosuccinimide (NBS,

1.1 eq), and Azobisisobutyronitrile (AIBN, 0.05 eq) to carbon tetrachloride (CCl₄).

Bromination: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress

by TLC.

Work-up (Bromide): Once the starting material is consumed, cool the reaction to room

temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium

thiosulfate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude benzyl bromide. Use this intermediate

immediately in the next step.

Cyanation: Dissolve the crude benzyl bromide in dimethyl sulfoxide (DMSO). Add sodium

cyanide (NaCN, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 60

°C.

Reaction: Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the

bromide.

Work-up (Nitrile): Cool the reaction and pour it into ice water. Extract the aqueous mixture

with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, and concentrate under reduced pressure.

Purification: Purify the crude nitrile by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient).

Protocol 6.2: Hydrolysis to 2-(4-Bromo-2,5-
difluorophenyl)acetic acid (Final Product)

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified

2-(4-bromo-2,5-difluorophenyl)acetonitrile (1.0 eq) with a 3:2 mixture of concentrated sulfuric

acid and water.[10]
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Hydrolysis: Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 3-6 hours.

The reaction progress can be monitored by the cessation of ammonia evolution or by TLC

analysis of quenched aliquots.

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed

ice with stirring. A white or off-white solid should precipitate.

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with

cold water until the washings are neutral to pH paper.

Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or a

toluene/hexane mixture) to afford the pure 2-(4-bromo-2,5-difluorophenyl)acetic acid. Dry

the final product under vacuum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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